Furazabol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLLOUBXMOGLDQ-IVEVATEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046889 | |
| Record name | Furazabol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-29-8 | |
| Record name | Furazabol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furazabol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furazabol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Furazabol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furazabol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURAZABOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W07HSP5PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Furazabol
Chemical Synthesis Pathways for Furazabol and its Precursors
The synthesis of this compound typically involves the construction of the steroid skeleton followed by the introduction of the furazan (B8792606) ring and specific substituents.
Synthesis of Key Steroidal Intermediates (e.g., Androstane-17α-methyl-17β-hydroxyl-3-ketone)
The synthesis of steroidal intermediates is a crucial step in the production of this compound. One such key intermediate is androstane-17α-methyl-17β-hydroxyl-3-ketone. A reported method for synthesizing this intermediate utilizes 4-androstenedione (4AD) as a raw material. patsnap.com The process involves several steps, including 3-keto alkene etherification, 17-keto Grignard addition, catalytic hydrogenation of a 5-ethylenic bond, and hydrolysis of the 3-alkene ester and 17-dual. patsnap.com
The synthesis using 4AD can proceed via the formation of a 3-ethoxy-androst-3,5-dien-17-one intermediate through etherification with triethyl orthoformate under acid catalysis. patsnap.com This intermediate then undergoes catalytic hydrogenation and subsequent acid-catalyzed hydrolysis to yield androstane-17α-methyl-17β-hydroxyl-3-ketone. patsnap.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
While specific detailed information on the optimization of this compound synthesis yields is not extensively publicly documented, the synthesis of steroid intermediates often involves optimization of various parameters. For instance, in the preparation of 3-beta-hydroxy-androstane-17-ketone from 4AD, optimization efforts have focused on factors such as the organic solvent used, the acid catalyst, the weak base for neutralization, reaction temperature, and the weight ratio between reactants and solvents. google.com Optimized conditions have been reported to improve total product yield and reduce production cost. google.com
General strategies for optimizing organic synthesis reactions, which would be applicable to this compound synthesis, include controlling temperature, reaction time, solvent choice, and reactant concentrations. smolecule.com Microwave-assisted organic synthesis (MAOS) is also explored in the synthesis of heterocyclic compounds, including furazans, for its potential to optimize reaction times and yields. ulisboa.ptdergipark.org.trresearchgate.net
Research on Structural Modifications and Analogues of this compound
Research has explored structural modifications of this compound to synthesize derivatives and analogues, often to study their metabolic pathways or develop new compounds with modified properties.
Synthesis of Hydroxylated this compound Derivatives (e.g., 16β-Hydroxythis compound)
Hydroxylated derivatives of this compound, such as 16β-Hydroxythis compound, have been synthesized. researchgate.netnih.gov 16β-Hydroxythis compound is a known metabolite of this compound. smolecule.com The synthesis of 16β-Hydroxythis compound typically involves starting with this compound as a precursor and performing hydroxylation at the 16β position. smolecule.com This hydroxylation can be achieved using various oxidizing agents under controlled reaction conditions. smolecule.com Research related to this compound metabolites has also involved the synthesis of other hydroxylated derivatives, including an 18-hydroxy derivative. researchgate.netresearchgate.netresearchgate.net
Incorporation of Isotopic Labels for Research Applications (e.g., ¹⁴C-labeled this compound)
Isotopically labeled compounds, such as ¹⁴C-labeled this compound, are synthesized for research applications, particularly in metabolic studies and drug tracing. The synthesis of ¹⁴C-labeled this compound with the ¹⁴C label at the 17α-methyl position has been reported. researchgate.netresearchgate.netresearchgate.netresearchgate.net The incorporation of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) into steroids and their metabolites is a common practice in doping analysis and metabolic research to serve as internal standards for quantification and to study metabolic pathways. dshs-koeln.demoravek.comupf.edugoogle.com Custom synthesis of ¹⁴C-labeled compounds is a specialized service offered by various laboratories for diverse research needs. moravek.com
Synthesis of Furazan-Fused Steroid Analogues
The synthesis of steroid analogues fused with a furazan ring system is an area of chemical research. This compound itself is an example of a furazan-fused steroid. wikipedia.org Research extends to synthesizing other heterocyclic systems fused to steroid structures, such as furazano- and thiadiazolopyrazine steroids. osi.lv The synthesis of furazan rings generally involves the dehydration of glyoximes. dergipark.org.trresearchgate.netafricanjournalofbiomedicalresearch.comglobalresearchonline.net Approaches for synthesizing heterocyclic systems, including those containing a furazan core fused to other rings like pyridazine (B1198779) or imidazole, have been developed using various methods, including hypervalent iodine oxidation and microwave-assisted dehydration of vicinal dioximes. dergipark.org.trresearchgate.netrsc.orgbeilstein-journals.org These synthetic strategies can potentially be adapted or provide insights for the synthesis of novel furazan-fused steroid analogues.
Stereochemical Aspects in this compound Synthesis
The stereochemistry of this compound is defined by the specific spatial arrangement of atoms at its chiral centers. The IUPAC name of this compound, (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol, explicitly denotes the absolute configuration at several of its stereogenic centers nih.govwikipedia.org. The steroid core inherently possesses multiple chiral carbons, contributing to a complex stereochemical profile.
Molecular and Cellular Mechanisms of Action of Furazabol
Androgen Receptor Binding Kinetics and Specificity of Furazabol
The biological activity of this compound is initiated by its binding to the androgen receptor (AR). As a synthetic AAS, this compound interacts with ARs found in various tissues, including muscle, bone, and reproductive systems. wikipedia.org Upon binding, the AR undergoes a conformational change, leading to its dissociation from heat shock proteins, translocation from the cytoplasm to the cell nucleus, and dimerization. wikidoc.org The AR dimer then binds to specific DNA sequences known as hormone response elements (HREs), which are located in the regulatory regions of target genes. wikidoc.org
While specific detailed kinetic data (like association and dissociation rates) for this compound's binding to the AR were not extensively found in the search results, general principles for AAS binding apply. Androgens and AAS typically bind to the AR with high affinity. researcher.life The binding affinity of different steroids to the AR can vary, influencing their potency. For instance, DHT generally exhibits a higher affinity for the AR compared to testosterone (B1683101). researcher.life Studies on other AAS, such as stanozolol (B1681124), indicate that while they may have lower binding affinities compared to testosterone, they can still be potent activators in cell-based AR-dependent transactivation assays, suggesting that binding affinity is not the sole determinant of biological activity. researchgate.net
The specificity of this compound binding is primarily directed towards the AR. While steroid receptors share structural similarities, leading to potential off-target interactions at very high concentrations, the AR is the primary mediator of this compound's effects. wikipedia.orgresearcher.life Studies on AR binding specificity typically involve competition assays where the ability of a compound to displace a radiolabeled high-affinity ligand (like methyltrienolone (B1676529) or DHT) from the receptor is measured. researcher.lifeca.govcolumbia.edu Such studies on ARs from various tissues have shown high specificity for androgens like DHT and testosterone, with very low binding affinity for other steroids like estradiol (B170435) and progesterone. researcher.life
Data on the relative binding affinity of various compounds to the androgen receptor can be illustrated as shown in the table below, based on competitive binding studies (though specific data for this compound was not available, this table reflects the type of data used in such analyses):
| Compound | Relative Binding Affinity (vs. R1881) |
| Pyrethrins | Higher |
| Bioallethrin | High |
| Fenvalerate | Moderate |
| Fenothrin | Moderate |
| Fluvalinate | Lower |
| Permethrin | Lower |
| Resmethrin | Lower |
| Cimetidine | Reference |
Transcriptional Regulation and Gene Expression Modulation by this compound-Androgen Receptor Complexes
The primary mechanism by which the this compound-AR complex exerts its effects is through the modulation of gene expression. wikidoc.org Once the this compound-bound AR dimer translocates to the nucleus and binds to HREs, it acts as a transcription factor, influencing the rate at which target genes are transcribed into messenger RNA (mRNA). wikidoc.orgnumberanalytics.com This can result in either the up-regulation (increased transcription) or down-regulation (decreased transcription) of specific genes. wikidoc.org
Genes regulated by the AR are involved in a wide array of physiological processes, including protein synthesis, cell growth, differentiation, and metabolism. wikipedia.org For example, AR activation is known to increase protein synthesis, contributing to muscle growth. wikipedia.org While specific genes modulated by this compound were not detailed in the search results, as an AAS, it is expected to influence the expression of genes associated with anabolic and androgenic responses. The programmed gene expression changes typically occur over a time course of hours after AAS binding to ARs. nih.gov
Cellular Signaling Pathway Activation Triggered by this compound
Beyond its direct role as a transcription factor, the this compound-AR complex and potentially unbound this compound may also trigger cellular signaling pathways. While the classical understanding of steroid hormone action focused on nuclear receptor-mediated genomic effects, it is now recognized that steroids can also induce rapid, non-genomic responses through interactions with membrane-associated receptors or intracellular signaling molecules. nih.govmdpi.comfrontiersin.org
Androgen receptors have been shown to interact with various signal transduction proteins in the cytoplasm. wikidoc.org Androgen binding to cytoplasmic ARs can lead to rapid changes in cell function, such as alterations in ion transport, independent of direct gene transcription modulation. wikidoc.org Furthermore, the regulation of signal transduction pathways by cytoplasmic ARs can indirectly impact gene transcription by, for instance, causing the phosphorylation of other transcription factors. wikidoc.org
Studies on other AAS and androgens have indicated their ability to activate signaling cascades. For example, testosterone has been shown to activate the MEK/ERK/mTOR axis in cultured cardiac myocytes, leading to increased cell size and protein synthesis in a calcium-dependent manner. nih.gov This suggests a potential link between calcium signaling and AR-mediated responses. nih.gov Activation of plasma membrane androgen receptors (mARs), which are often G protein-coupled receptors (GPCRs), can trigger intracellular signaling cascades, including the activation of phospholipase C (PLC) and the mobilization of intracellular calcium. nih.govfrontiersin.org This increase in intracellular calcium can then activate various effectors and transcription factors. nih.gov
Differential Effects of this compound on Cellular Differentiation and Tissue Remodeling
Anabolic-androgenic steroids, including this compound, can influence cellular differentiation and tissue remodeling processes. These effects contribute to the anabolic properties of AAS, such as increased muscle mass and bone density. wikipedia.org
AAS can influence cellular differentiation by favoring the development of certain cell types over others. wikipedia.org For instance, they can promote the differentiation of muscle cells while potentially inhibiting the differentiation of fat-storage cells. wikipedia.org This differential effect on lineage specification is a key aspect of their anabolic action. The process of cell differentiation is complex and can be influenced by various factors, including chemical signals, mechanical cues from the tissue microenvironment, and the activity of specific signaling pathways. frontiersin.orgmdpi.comsemmelweis.hu
Tissue remodeling involves the restructuring of tissues, often through changes in the extracellular matrix (ECM) and the balance between cell proliferation, differentiation, and apoptosis. nih.gov AAS can impact tissue remodeling by influencing protein synthesis and degradation, as well as the activity of cells involved in tissue maintenance and repair. For example, AAS can increase bone remodeling and growth. wikipedia.org
Investigation of Intracellular Metabolism Influencing Receptor Interaction and Dissociation of Effects
The intracellular metabolism of anabolic-androgenic steroids can significantly influence their interaction with the androgen receptor and contribute to the observed dissociation between anabolic and androgenic effects. researchgate.netwikipedia.org Steroid-converting enzymes present within target tissues can metabolize AAS into derivatives with different affinities for the AR or even for other steroid receptors. researchgate.net
A key enzyme in androgen metabolism is 5α-reductase, which converts testosterone into the more potent androgen, DHT. researchgate.netwikipedia.org While this compound is a DHT derivative itself, the presence and activity of various enzymes within cells can still modify its structure or that of other steroids present, potentially altering the local concentration of active compounds or generating metabolites with different biological activities. Another important enzyme is aromatase, which converts androgens into estrogens. researchgate.net The balance of these enzymatic activities in different tissues can lead to tissue-specific responses to AAS. researchgate.net
The concept of "dissociation of effects" refers to the observation that some synthetic AAS exhibit a higher ratio of anabolic to androgenic activity compared to testosterone. wikipedia.orgresearchgate.netwikipedia.org Several theories attempt to explain this phenomenon, including differences in intracellular metabolism, functional selectivity of the AR (differential recruitment of coactivators), and non-genomic mechanisms. researchgate.netwikipedia.org The intracellular metabolism theory suggests that variations in how different AAS are metabolized in anabolic versus androgenic tissues can contribute to this dissociation. researchgate.net
While specific metabolic pathways and metabolites of this compound were not detailed, understanding the intracellular metabolic fate of AAS is crucial for fully comprehending their receptor interactions and the resulting biological effects.
Metabolic Transformations and Preclinical Pharmacokinetic Studies of Furazabol
In Vivo Metabolic Fate of Furazabol in Animal Models (e.g., Rats, Greyhounds)
In vivo studies in animal models, such as rats and greyhounds, have been conducted to understand how this compound is processed within the body. gla.ac.uk These investigations aim to identify the metabolic pathways involved and the resulting transformation products. Animal models like rats, dogs, cats, mice, or rabbits are used in such studies. googleapis.com
Identification and Structural Characterization of Major Urinary Metabolites (e.g., 16-Hydroxythis compound)
A key aspect of in vivo metabolism studies is the identification and structural characterization of metabolites, particularly those excreted in urine, as urine is a primary route of elimination for many drugs and their metabolites. libretexts.org In the case of this compound, 16-hydroxythis compound has been identified as a major urinary metabolite. nih.govsemanticscholar.orgresearchgate.net This metabolite is formed through hydroxylation, a Phase I biotransformation reaction involving the introduction of a hydroxyl group. droracle.ai The presence of 16-hydroxythis compound in urine can be detected using analytical procedures such as gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net
Studies involving related anabolic steroids like furazadrol in greyhounds have also identified hydroxylated metabolites, including 16β-hydroxyfurazadrol. nih.gov The structural characterization of these metabolites often involves techniques like mass spectrometry. nih.govcaldic.com For instance, the EI mass spectrum of the TMS derivative of a 16-hydroxylated this compound metabolite showed fragments confirming a D-ring with a 17-methyl-16,17-dihydroxy-bis-TMS structure. caldic.com
Pharmacokinetic Profiles and Excretion Kinetics of this compound Metabolites
Pharmacokinetic studies describe how a drug and its metabolites are absorbed, distributed, metabolized, and excreted over time. Excretion kinetics specifically focus on the rate and pattern of elimination of the parent drug and its metabolites from the body. For this compound, its elimination half-life has been reported as approximately 4 hours. wikipedia.orgwikipedia.org Urinary excretion is a significant route, with studies on related compounds like ecdysterone showing cumulative urinary excretion of the parent drug and its metabolites. mdpi.com The excretion profile and the cumulative amount excreted in urine are evaluated in pharmacokinetic studies. mdpi.com
Pharmacokinetic elimination patterns can follow different models, such as first-order kinetics, where the elimination rate is dependent on the plasma concentration. libretexts.org Studies on ecdysterone and one of its metabolites indicated excretion following first-order kinetics. mdpi.com
In Vitro Metabolism of this compound Utilizing Hepatic Enzyme Systems
In vitro metabolism studies using hepatic enzyme systems, such as liver microsomes and S9 fractions, are valuable for understanding the specific enzymatic reactions involved in this compound's biotransformation. wada-ama.orgcaldic.com These systems contain the enzymes primarily responsible for drug metabolism in the liver, the major site of biotransformation. nih.govlongdom.org
Phase I Biotransformations (e.g., Hydroxylation, Oxidation)
Phase I metabolism reactions introduce or expose functional groups on the drug molecule, making it more polar and often preparing it for Phase II conjugation. nih.govslideshare.netdrughunter.com Common Phase I reactions include hydroxylation, oxidation, and reduction. nih.govslideshare.net Hydroxylation, the introduction of a hydroxyl group, is frequently catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of enzymes abundant in the liver endoplasmic reticulum. droracle.ainih.govdrughunter.com Oxidation reactions involve the loss of electrons from a substance. slideshare.net Studies on the in vitro metabolism of related anabolic steroids have shown hydroxylation as a common Phase I metabolic route. researchgate.net
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous hydrophilic molecules, such as glucuronic acid, sulfate (B86663), glutathione, or amino acids. nih.govlongdom.orgresearchgate.netuomus.edu.iq These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the body, primarily via urine or bile. nih.govlongdom.orguomus.edu.iq
Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major Phase II pathway where glucuronic acid is added to the drug or metabolite. longdom.orguomus.edu.iq Sulfation involves the transfer of a sulfate group, mediated by sulfotransferase (SULT) enzymes. longdom.orguomus.edu.iq Other Phase II reactions include acetylation, methylation, and conjugation with amino acids or glutathione. nih.govlongdom.orgresearchgate.net Studies on related anabolic steroids like furazadrol in greyhounds have detected urinary phase II metabolites as glucuronides. nih.govresearchgate.net These conjugated metabolites can be subjected to enzymatic hydrolysis to yield the corresponding Phase I metabolites. nih.govresearchgate.net
Interactive Data Tables
Table 1: Key Urinary Metabolite of this compound
| Metabolite | Formation Pathway | Detection Method |
| 16-Hydroxythis compound | Phase I (Hydroxylation) | GC/MS |
Table 2: Common Phase I Biotransformations
| Reaction Type | Description | Example (General) |
| Hydroxylation | Introduction of a hydroxyl group | Aromatic hydroxylation, Aliphatic hydroxylation slideshare.netdrughunter.com |
| Oxidation | Loss of electrons | Oxidation of olefins, benzylic carbons slideshare.net |
| Reduction | Gain of electrons | Reduction of nitro and azo compounds neu.edu.tr |
| Hydrolysis | Cleavage of bonds by addition of water | Hydrolysis of esters and amides neu.edu.tr |
Table 3: Common Phase II Conjugation Reactions
| Conjugation Moiety | Enzyme Class | Primary Location |
| Glucuronic Acid | UDP-glucuronosyltransferase (UGT) | Liver, extrahepatic tissues nih.govlongdom.org |
| Sulfate | Sulfotransferase (SULT) | Liver, extrahepatic tissues longdom.orgresearchgate.net |
| Glutathione | Glutathione S-transferase (GST) | Liver, extrahepatic tissues researchgate.netuomus.edu.iq |
| Acetyl Group | N-acetyltransferase (NAT) | Liver, extrahepatic tissues longdom.orgresearchgate.net |
| Amino Acids | Various transferases | Liver, extrahepatic tissues nih.govresearchgate.net |
| Methyl Group | Various methyltransferases | Liver, extrahepatic tissues researchgate.net |
Enzyme Systems Involved in this compound Metabolism (e.g., Hepatic Mixed Function Oxidases, CYP Isoforms)
The metabolism of anabolic-androgenic steroids, including 17α-alkylated derivatives like this compound, is largely carried out by hepatic mixed-function oxidases nih.gov. The cytochrome P450 (CYP) system is a superfamily of enzymes that constitute the major component of the microsomal mixed-function oxidase system in the liver and are extensively involved in the metabolism of both endogenous substrates, such as steroids, and xenobiotics google.comnih.govnih.govgithub.comiiab.merug.nl.
While the general role of hepatic mixed-function oxidases and CYP enzymes in steroid metabolism is well-established, specific CYP isoforms directly responsible for the primary metabolic transformations of this compound have not been definitively identified in the provided literature. However, given that CYP3A4 is a major drug-metabolizing enzyme in the liver and is known to metabolize various steroids, it is plausible that CYP isoforms, including those within the CYP3A subfamily, are involved in this compound's biotransformation rug.nlnih.gov. The 17α-methyl group, while enabling oral bioavailability by reducing first-pass hepatic metabolism compared to non-17α-alkylated steroids, does not prevent metabolism entirely nih.gov. Metabolic reactions commonly observed for steroids, such as hydroxylation and oxidation, are likely mediated by these hepatic enzyme systems.
Stability of the Furazan (B8792606) Ring System During Biological Transformation
A notable structural feature of this compound is the presence of a furazan ring system fused to the steroid nucleus, distinguishing it from stanozolol (B1681124) which contains a pyrazole (B372694) ring nih.govwikipedia.orghandwiki.orgwikipedia.org. Investigations into the in vivo metabolism of this compound in rats indicated that the furazan ring of the compound appeared to be stable during biological transformation. This suggests that, unlike some other heterocyclic systems which may undergo significant biotransformation such as ring cleavage, the furazan moiety in this compound largely remains intact during its passage through the body. The stability of this ring system can influence the metabolic profile and the nature of the resulting metabolites. Similarly, studies on furazadrol, a designer steroid with a related isoxazole (B147169) ring fused to the A-ring, have also indicated metabolic stability of the heterocyclic system.
Comparative Metabolic Studies with Structurally Related Anabolic Androgenic Steroids
This compound shares a close structural relationship with stanozolol, differing primarily in the heterocyclic ring fused to the A-ring nih.govwikipedia.orghandwiki.orgwikipedia.org. Both compounds are 17α-alkylated derivatives of DHT nih.govhandwiki.orgwikipedia.org. Comparative metabolic studies and the development of analytical methods for detecting their use in contexts such as anti-doping have provided some insights into their metabolic profiles.
Studies in rats have identified several metabolites of this compound in feces and bile following oral or subcutaneous administration. These include the 18,17β-lactone, unchanged this compound, 16β-hydroxylated, 18-hydroxylated, 17α-hydroxymethyl, and 18-carboxylic acid derivatives, as well as a compound presumed to be a 4β,16ξ-dihydroxylated 18,17β-lactone. In humans, 16-hydroxythis compound has been identified as a urinary metabolite.
Stanozolol is also known to undergo extensive metabolism, with numerous metabolites identified, including 3'-hydroxystanozolol (B1257409) and 16β-hydroxystanozolol being significant urinary excretion products. Analytical methods, such as gas chromatography-mass spectrometry (GC/MS), are commonly employed for the detection of both this compound and stanozolol metabolites in biological samples, highlighting the need to differentiate between these closely related compounds and their metabolic products in doping control and pharmacokinetic studies. While both compounds undergo hydroxylation and other Phase I transformations, the specific positions of metabolic attack and the resulting metabolite profiles can differ due to the variation in their fused heterocyclic rings.
Identified this compound Metabolites (Rat Study - Feces and Bile)
| Metabolite Name | Detection Matrix |
| 18,17β-lactone of this compound | Feces, Bile |
| Unchanged this compound | Feces |
| 16β-hydroxylated this compound | Feces |
| 18-hydroxylated this compound | Feces |
| 17α-hydroxymethyl this compound | Feces |
| 18-carboxylic acid of this compound | Feces |
| 4β,16ξ-dihydroxylated 18,17β-lactone of this compound | Feces (probable) |
| Conjugated Metabolites (likely) | Bile |
Identified this compound Metabolite (Human - Urine)
| Metabolite Name | Detection Matrix |
| 16-hydroxythis compound | Urine |
Advanced Analytical Methodologies for Furazabol and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating Furazabol and its metabolites from biological samples before detection and quantification.
Gas Chromatography-Mass Spectrometry (GC/MS) for Urinary Excretion Profiling
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used technique for monitoring the presence of this compound metabolites in urine. oup.comnih.govoup.com This method involves the separation of volatile or derivatized analytes by GC, followed by their identification and quantification based on their mass spectra. GC/MS procedures can be incorporated into general doping testing protocols for anabolic steroids. oup.comnih.govoup.com
A study investigating the urinary excretion of a this compound metabolite in a healthy male subject after a single oral dose of 1 mg of this compound (Miotolon) utilized GC/MS. Urine samples were collected at various time points post-dose. After sample preparation, including enzymatic hydrolysis and extraction, the steroids were derivatized into trimethylsilyl (B98337) (TMS) derivatives for GC/MS analysis. oup.com The study found that a urinary metabolite, identified as 16-hydroxythis compound, could be monitored using this GC/MS procedure. oup.comnih.gov The concentration of this metabolite was highest in the first post-dose sample (2 hours) and remained detectable at 48 hours but not at 75 hours. oup.com
Table 1: Variation of Metabolite Concentration with Time Post-Dose (GC/MS Analysis)
| Time Post-Dose (h) | Ratio of m/z 490 to m/z 446 Peak Area | Specific Gravity | Creatinine Concentration |
| 0 | Not detectable | ||
| 2 | Highest | ||
| 4 | Decreased | ||
| 10 | Decreased further | ||
| 24 | Detectable | ||
| 48 | Detectable | ||
| 75 | Not detectable |
*Data extracted from a study on urinary excretion of this compound metabolite using GC/MS. oup.com
GC-MS/MS is also applied in the analysis of steroids in urine, including metabolites like 16β-hydroxythis compound, to meet required performance levels for detection. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC/MS, LC-MS/MS, High-Resolution Accurate Mass LC-MS) for Metabolite Analysis
Liquid Chromatography-Mass Spectrometry (LC/MS) techniques, including LC-MS/MS and high-resolution accurate mass LC-MS, are valuable for the analysis of this compound and its metabolites, particularly for compounds that are less volatile or require different separation mechanisms than GC. LC-MS/MS can be used for the detection of sulfo-conjugated metabolites of anabolic steroids, including this compound, often without the need for hydrolysis. wada-ama.orgwada-ama.org This is particularly relevant as some AAS may have longer-detected metabolites that are sulfoconjugates. wada-ama.orgwada-ama.org
High-resolution accurate mass LC-MS, using instruments like the Thermo Orbitrap Discovery, has been employed in metabolism studies of related anabolic steroids like stanozolol (B1681124), analyzing in vitro incubates and urine samples. researchgate.net This suggests its applicability for detailed metabolite identification and characterization of this compound metabolites, providing accurate mass measurements for elemental composition determination. Predicted LC-MS/MS spectra for this compound are available in databases, aiding in the identification of the parent compound and its potential fragments during LC-MS/MS analysis. hmdb.cahmdb.ca
Research has also explored the use of LC/QTOF analysis in negative mode for screening potential sulfate (B86663) metabolites of various anabolic steroids, including this compound. wada-ama.orgwada-ama.org This approach involves alkaline extraction and analysis to calculate and extract molecular ions corresponding to potential sulfate metabolites. wada-ama.orgwada-ama.org
Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Enhanced Resolution and Specificity
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced resolution and specificity for the analysis of complex samples containing doping agents, including this compound metabolites. This technique provides increased separation power compared to one-dimensional GC, reducing co-elution issues.
In a study evaluating the impact of the GCxGC-TOFMS approach on the analysis of doping agents, a this compound metabolite was among the tested analytes. The system provided full spectra for all analytes. While some analytes, including the this compound metabolite, presented wrap-around in the chromatogram, correct identification was still possible without compromising qualitative analysis due to the improved resolution and software spectral deconvolution capabilities of the GCxGC-TOFMS system.
High-Performance Liquid Chromatography (HPLC) in Purity and Identification Assays
High-Performance Liquid Chromatography (HPLC) is utilized in the assessment of the purity and homogeneity of chemical substances, including anabolic steroid metabolites like 16β-hydroxythis compound, which is a metabolite of this compound. lgcstandards.comindustry.gov.au Purity estimation by traditional analytical techniques often involves HPLC with UV detection, alongside other methods like Karl Fischer analysis and ¹H NMR. lgcstandards.comdshs-koeln.de
For a reference material of 16β-hydroxythis compound, HPLC with UV detection was used to determine its purity and assess homogeneity. lgcstandards.comindustry.gov.au Using a reverse phase HPLC column, an isomeric impurity was resolved from 16β-hydroxythis compound. lgcstandards.com However, in this specific case, other steroidal impurities were not identified and quantified, leading to the recommendation that this material be considered for qualitative analysis only. lgcstandards.comindustry.gov.au HPLC can also be used for the isolation of metabolites from biological samples before further characterization. nih.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide crucial information about the chemical structure of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation and confirmation of organic compounds like this compound and its metabolites. dshs-koeln.de It provides detailed information about the types and arrangement of atoms within a molecule.
In the context of assessing the purity and identity of reference materials, ¹H NMR is used as one of the analytical techniques. lgcstandards.comdshs-koeln.de For instance, in the analysis of a 16β-hydroxythis compound reference material, ¹H NMR was employed, and it was also used to quantify volatile impurities like dichloromethane. lgcstandards.com NMR data is essential for confirming the synthesized structure of reference substances used in steroid analysis. dshs-koeln.de
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for the identification and structural characterization of organic compounds, including steroids like this compound. The IR spectrum of a molecule provides a unique fingerprint based on the vibrational modes of its functional groups. For this compound, IR spectroscopy has been employed as part of a suite of analytical methods to confirm its identity and assess purity.
Specific IR spectral data for 16β-Hydroxythis compound, a metabolite of this compound, have been reported. Analysis using a FT-IR instrument with a KBr powder preparation showed characteristic peaks at 3378, 1451, 1382, 1298, 1223, 1045, and 875 cm⁻¹. industry.gov.au These peaks correspond to specific bond vibrations within the molecule, such as O-H stretching (around 3378 cm⁻¹) and various C-C and C-N stretches and bends. industry.gov.auresearchgate.net
FTIR spectra of this compound itself have also been recorded using techniques like KBr pellets and Attenuated Total Reflectance (ATR-Neat). nih.gov These spectral datasets are valuable for comparative analysis and confirmation of the presence of this compound in a sample by matching observed peaks to known reference spectra.
Development and Application of Reference Materials and Deuterated Standards for Analytical Validation
The availability of well-characterized reference materials (RMs) and certified reference materials (CRMs) is fundamental for ensuring the accuracy and reliability of analytical methods used in the detection and quantification of substances like this compound and its metabolites. dshs-koeln.de RMs and CRMs are essential for method development, calibration, validation, and ongoing quality control in analytical laboratories. dshs-koeln.dedshs-koeln.de
Reference materials for this compound metabolites, such as 16β-Hydroxythis compound, are synthesized and characterized to high standards. industry.gov.aulgcstandards.com The characterization process involves a range of spectroscopic and analytical techniques, including GC-MS, IR, ¹H and ¹³C NMR, HPLC, TLC, and elemental microanalysis, to confirm identity, purity, and homogeneity. industry.gov.audshs-koeln.de For deuterated standards, ¹H NMR is specifically used to determine the level of deuteration. dshs-koeln.de
Deuterated standards are particularly important as internal standards in quantitative analysis, especially in techniques like GC-MS. dshs-koeln.de These isotopically labeled compounds have similar chemical and chromatographic properties to the unlabeled analytes but can be differentiated by mass spectrometry. dshs-koeln.de The addition of deuterated standards allows for monitoring method recovery, assessing assay bias, and accurate quantification of analyte levels in complex matrices. dshs-koeln.de
Reference materials for metabolites like 16β-Hydroxythis compound are typically supplied as dried aliquots in sealed ampoules and are intended for single use to prepare standard solutions. industry.gov.aulgcstandards.com The mass of the analyte in each ampoule is determined based on the purity of the bulk material used for preparation. industry.gov.aulgcstandards.com While some reference materials may be recommended for qualitative analysis only, particularly if minor impurities are present, they are crucial for establishing the identity of detected substances. industry.gov.aulgcstandards.com
Method Validation Parameters: Specificity, Selectivity, and Detection Limits in Complex Biological Matrices
Validation of analytical methods for this compound and its metabolites in complex biological matrices, such as urine or tissue, is critical to ensure that the methods are suitable for their intended purpose. globalresearchonline.netcorn12.dkbiopharminternational.com Key validation parameters include specificity, selectivity, and detection limits. globalresearchonline.netcorn12.dkwoah.orgeuropa.eu
Specificity is the ability of an analytical procedure to unequivocally identify the analyte in the presence of other components that may be expected to be present, including impurities, degradation products, related substances, and matrix components. globalresearchonline.netbiopharminternational.comeuropa.eueuropa.eu Selectivity, often used interchangeably with specificity, refers to the ability of a method to differentiate and measure the analyte in the presence of potential interfering substances in the blank biological matrix. europa.eu Demonstrating specificity and selectivity is essential, especially in complex biological samples where endogenous compounds can interfere with the analysis. corn12.dkwoah.org This is typically evaluated by analyzing blank matrix samples from multiple sources to ensure no significant response is observed at the analyte's retention time. europa.eu
The detection limit (LOD) is the lowest amount or concentration of an analyte in a sample that can be detected, though not necessarily precisely quantified. globalresearchonline.netcorn12.dkwoah.org The limit of quantitation (LOQ) is the smallest concentration that can be quantified with a specific degree of accuracy and precision. globalresearchonline.netcorn12.dkwoah.org These limits are crucial for determining the sensitivity of the method. Various approaches can be used to determine LOD and LOQ, including analyzing samples with known low concentrations, calculating based on the signal-to-noise ratio, or using the standard deviation of the response and the slope of the calibration curve. globalresearchonline.netcorn12.dkeuropa.eu When analyzing biological matrices, the variability introduced by the matrix must be considered when determining LOD and LOQ. woah.org
Validation of these parameters in complex biological matrices often involves analyzing spiked samples at different concentrations and assessing the method's performance in the presence of matrix components. corn12.dk The interrelationship between selectivity, LOD, and LOQ is important, as endogenous interferences in the matrix can affect these parameters. woah.org
Regulatory and Research Landscape of Furazabol in Anti Doping Science
Classification and Prohibited Status of Furazabol in International Anti-Doping Regulations
This compound is explicitly classified as an anabolic agent and is listed under Section S1 of the World Anti-Doping Agency (WADA) Prohibited List. wikipedia.orgfivb.comglobalhealthrights.orgunesco.organtidopingdatabase.comwada-ama.orgwikipedia.org This classification signifies that it is prohibited at all times, both in-competition and out-of-competition. fivb.comglobalhealthrights.orgunesco.orgwada-ama.orgwikipedia.org Anabolic agents, including this compound, are considered "non-Specified Substances" under the WADA Code, which can carry stricter consequences in the event of an anti-doping rule violation compared to Specified Substances. fivb.comglobalhealthrights.orgunesco.orgwada-ama.org The WADA Prohibited List is updated annually, and this compound has been consistently included as a banned substance since at least 2004. antidopingdatabase.comwikipedia.org
Historical Challenges in Analytical Detection of this compound in Doping Control
Historically, the detection of anabolic steroids like this compound in doping control has presented analytical challenges. researchgate.netnih.gov Early doping control methods, such as radioimmunoassay (RIA), were introduced in the 1970s. marquette.edu The advent of Gas Chromatography-Mass Spectrometry (GC-MS) in the 1980s significantly improved the ability to identify AAS. marquette.eduuni.lu However, the diverse nature and potential for structural modifications of androgens, including the emergence of "designer steroids," have made their detection difficult. marquette.edurug.nl Detection methods often rely on comparing metabolites found in urine samples to reference samples of the drug or its known metabolites. marquette.edu The development of new, sometimes unknown, anabolic agents has necessitated continuous advancements in analytical techniques. researchgate.netrug.nlijpsjournal.com
Research on Retrospective Detection and Long-Term Metabolites of this compound
Research in anti-doping science has increasingly focused on retrospective detection and the identification of long-term metabolites to extend the detection window of prohibited substances. globalhealthrights.orgvada-testing.orgkcl.ac.ukwada-ama.orgresearchgate.net Since 2015, the WADA Code has permitted Anti-Doping Organizations to store doping control samples for up to 10 years, allowing for reanalysis with improved methods or for the detection of metabolites not identifiable at the time of initial analysis. kcl.ac.uk
Studies have investigated the metabolism of this compound in humans to identify suitable markers for doping control. This compound is metabolized, and its metabolites are excreted in urine. nih.gov A key metabolite identified is 16β-hydroxythis compound. nih.govuni.lu Research utilizing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been instrumental in identifying and characterizing these long-term metabolites, enabling retrospective detection of this compound misuse over extended periods. globalhealthrights.orgresearchgate.net The identification of such metabolites is crucial for enhancing the effectiveness of doping control programs and deterring the use of anabolic agents. kcl.ac.ukwada-ama.orgresearchgate.net
Analytical Implications of this compound in Undeclared Dietary Supplements
The presence of prohibited substances, including anabolic steroids like this compound, in undeclared dietary supplements poses a significant risk to athletes. alliedacademies.orgfssai.gov.inumk.plscielo.org.mx Poor manufacturing practices, cross-contamination, or intentional adulteration can lead to supplements containing undeclared banned substances. umk.plscielo.org.mx Reports from WADA and national anti-doping agencies indicate that a notable percentage of dietary supplements can contain undeclared prohibited substances. umk.plscielo.org.mx
The intake of such contaminated supplements can result in an Adverse Analytical Finding (AAF) for an athlete, even if the ingestion was unintentional. alliedacademies.orgfssai.gov.inumk.pl Attributing an AAF to a poorly labeled dietary supplement is generally not considered an adequate defense in a doping hearing. fssai.gov.in Analytical methods are employed to screen dietary supplements for the presence of prohibited substances to help mitigate this risk. alliedacademies.orgscielo.org.mx The potential for undeclared this compound in supplements highlights the importance of stringent quality control in the supplement industry and the need for athletes to exercise extreme caution regarding supplement use. fssai.gov.inumk.pl
Future Directions and Emerging Research Avenues for Furazabol
Development of Novel Synthetic Routes for New Research Analogues
Research into Furazabol's synthetic pathways continues to be relevant for generating novel analogues. The development of new synthetic routes can facilitate the creation of compounds with modified structural features, allowing for the investigation of structure-activity relationships in a controlled research setting. Microwave-assisted organic synthesis, for instance, has shown promise in optimizing the synthesis of furazan (B8792606) ring systems, which are central to this compound's structure. ulisboa.ptmdpi.comdergipark.org.tr Exploring different substituents on the furazan ring or modifications to the steroid skeleton could yield analogues with altered biological properties, valuable for in vitro and in vivo research models (excluding human studies). Studies on the synthesis of other steroid derivatives with fused heterocyclic rings, such as pyrazoles and isoxazoles, provide a foundation for developing similar strategies for this compound analogues. mdpi.comnih.gov
Advanced Computational Modeling and Cheminformatics for Predicting Biological Interactions
Computational approaches, including advanced modeling and cheminformatics, offer powerful tools for predicting and understanding the potential biological interactions of this compound and its prospective analogues. nih.govumich.edunih.gov These methods can be used to model interactions with biological targets, such as androgen receptors, and predict pharmacokinetic properties without resorting to in vivo studies in humans. researchgate.net Cheminformatics can analyze the structural features and chemical properties of this compound to identify potential relationships with biological activities and guide the design of new compounds with desired characteristics for research purposes. nih.gov This includes the use of molecular descriptors and chemical clustering to understand structure-activity relationships. nih.gov Computational medicine and systems biology approaches translate biological interactions into mathematical models, providing insights into how biological systems work and how compounds like this compound might interact within these complex networks. umich.edunmbu.noaimspress.comresearchgate.net
Discovery and Characterization of Previously Unidentified Minor Metabolites
The metabolic fate of this compound in biological systems is an important area for continued research. While some metabolites of related anabolic steroids have been identified, there is potential for the discovery and characterization of previously unidentified minor metabolites of this compound. nih.govresearchgate.net This can involve the use of advanced analytical techniques to analyze biological samples from in vivo research studies (non-human). Identifying these minor metabolites is crucial for a complete understanding of this compound's biotransformation pathways. Studies on the metabolism of other AAS, such as stanozolol (B1681124) and furazadrol, highlight the complexity of metabolic profiles and the potential for discovering novel metabolites, including hydroxylated and conjugated forms. nih.govresearchgate.netresearchgate.net
Application of Advanced Omics Technologies for Comprehensive Biochemical Impact Assessment (Excluding Human Clinical Outcomes)
Advanced omics technologies, such as metabolomics, proteomics, and transcriptomics, can be applied in research settings to comprehensively assess the biochemical impact of this compound exposure. nih.govresearchgate.net These technologies allow for the large-scale analysis of biological molecules, providing a global view of the cellular and molecular changes induced by the compound in experimental systems. nih.gov By analyzing changes in metabolite profiles, protein expression, or gene transcription, researchers can gain insights into the pathways and processes affected by this compound. nih.govnih.gov This approach, strictly excluding human clinical outcomes, can reveal potential mechanisms of action and off-target effects in research models, contributing to a deeper understanding of the compound's biological activity.
Refinement of Analytical Strategies for Trace-Level Detection in Complex Research Samples
Refining analytical strategies for the trace-level detection of this compound and its metabolites in complex research samples is essential for supporting ongoing and future studies. nih.govresearchgate.netijpsjournal.com This includes developing highly sensitive and selective methods using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including high-resolution accurate mass spectrometry. researchgate.netgcms.czresearchgate.netsci-hub.se Research in this area focuses on improving sample preparation techniques, chromatographic separation, and mass spectrometric detection to achieve lower limits of detection and enhance the ability to identify and quantify this compound and its metabolites in various biological matrices from research studies. researchgate.netgcms.czsci-hub.se The development of methods for detecting long-term metabolites is particularly relevant for understanding persistence in research models. researchgate.netnih.govresearchgate.net
Q & A
Q. How can Furazabol’s interaction with CYP3A4/7 isoforms be systematically evaluated in vitro?
- Methodological Answer : Use a high-throughput screening platform with human recombinant CYP3A4/7 enzymes. Measure activity changes via fluorescence or luminescence assays. For concentration-dependent studies, test this compound across a logM range (e.g., 10⁻⁹ to 10⁻⁴ M) and plot activity percentages to identify inhibitory or activating effects. Compare results with control substrates (e.g., testosterone for CYP3A4) .
- Data Consideration : Note that this compound’s activity may remain stable across concentrations, unlike compounds like C891-1173, which show steep declines. This suggests non-competitive or allosteric modulation mechanisms .
Q. What experimental parameters are critical for assessing this compound’s metabolic stability in hepatic models?
- Methodological Answer :
Model Selection : Use primary human hepatocytes or microsomal preparations.
Incubation Conditions : Maintain physiological pH (7.4), temperature (37°C), and co-factor availability (NADPH for Phase I metabolism).
Analytical Tools : Quantify this compound and metabolites via LC-MS/MS with stable isotope-labeled internal standards.
Controls : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated enzymes) .
Q. How should researchers design assays to distinguish this compound’s anabolic activity from off-target effects?
- Methodological Answer :
- Target-Specific Assays : Use androgen receptor (AR)-transfected cell lines (e.g., COS-7) to measure AR activation via luciferase reporter genes.
- Off-Target Screening : Profile this compound against panels of nuclear receptors (e.g., glucocorticoid, progesterone) to rule out cross-reactivity.
- Dose-Response Validation : Ensure EC₅₀/IC₅₀ values are statistically distinct from background noise (p < 0.05, two-tailed t-test) .
Advanced Research Questions
Q. How can contradictory data on this compound’s CYP3A4 inhibition be resolved across studies?
- Methodological Answer :
Systematic Review : Meta-analyze studies using PRISMA guidelines, focusing on variables like enzyme source (recombinant vs. human liver microsomes) and substrate differences.
Sensitivity Analysis : Identify confounding factors (e.g., assay pH, incubation time) through factorial experimental designs.
Mechanistic Studies : Conduct kinetic analyses (Lineweaver-Burk plots) to clarify inhibition modes (competitive vs. non-competitive) .
Q. What strategies optimize in vivo models for studying this compound’s tissue-selective effects?
- Methodological Answer :
- Species Selection : Rodents (e.g., Sprague-Dawley rats) are cost-effective but may lack human CYP3A4 orthologs. Consider humanized CYP3A4 transgenic models.
- Endpoint Selection : Prioritize tissues with high AR density (e.g., skeletal muscle, prostate) and use immunohistochemistry to localize this compound’s effects.
- PK/PD Integration : Corrogate plasma concentrations (AUC₀–₂₄) with tissue-specific mRNA/protein biomarkers (e.g., myostatin for muscle hypertrophy) .
Q. How do computational models enhance the interpretation of this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
Molecular Docking : Use software like AutoDock Vina to predict this compound’s binding poses in CYP3A4/AR binding pockets. Validate with mutagenesis studies (e.g., AR-L701H mutants).
QSAR Modeling : Train models on analogs (e.g., stanozolol, danazol) to predict this compound’s physicochemical properties (logP, polar surface area) and bioactivity .
Q. What statistical approaches address variability in this compound’s pharmacokinetic (PK) data across populations?
- Methodological Answer :
- Mixed-Effects Modeling : Use NONMEM or Monolix to partition variability into inter-individual (IIV) and residual error components. Covariates (e.g., age, CYP3A5 genotype) should be tested via likelihood ratio tests.
- Power Analysis : Predefine sample sizes using historical CV% values (e.g., ≥12 subjects for 80% power to detect 30% AUC differences) .
Contradiction & Validation
Q. How should researchers validate this compound’s purported anti-catabolic effects in muscle-wasting models?
- Methodological Answer :
- Multi-Omics Integration : Pair transcriptomics (RNA-seq of muscle biopsies) with proteomics (LC-MS/MS) to identify pathways (e.g., ubiquitin-proteasome) modulated by this compound.
- Functional Assays : Measure grip strength (rodents) or myotube diameter (C2C12 cells) to link molecular findings to physiological outcomes .
Q. What criteria determine the reproducibility of this compound’s effects in heterogeneous cell populations?
- Methodological Answer :
Single-Cell Sequencing : Resolve cell-to-cell variability using 10x Genomics platforms.
Rigorous Controls : Include batch controls (e.g., same passage number, media lot) and use ANOVA to partition variance sources .
Data Reporting Standards
- Metric System : Report concentrations in nM or µM (not mg/mL) .
- Significance Criteria : Define statistical thresholds a priori (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) .
- Ethical Compliance : Obtain IRB/IACUC approvals for human/animal studies and deposit raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
